17alpha(H),21alpha(H)-22RS-Trishomohopane 17alpha(H),21alpha(H)-22RS-Trishomohopane
Brand Name: Vulcanchem
CAS No.: 105498-26-8
VCID: VC0034303
InChI: InChI=1S/C33H58/c1-9-10-12-23(2)24-15-20-30(5)25(24)16-21-32(7)27(30)13-14-28-31(6)19-11-18-29(3,4)26(31)17-22-33(28,32)8/h23-28H,9-22H2,1-8H3/t23?,24-,25+,26-,27+,28+,30-,31-,32+,33+/m0/s1
SMILES: CCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C
Molecular Formula: C33H58
Molecular Weight: 454.827

17alpha(H),21alpha(H)-22RS-Trishomohopane

CAS No.: 105498-26-8

Cat. No.: VC0034303

Molecular Formula: C33H58

Molecular Weight: 454.827

* For research use only. Not for human or veterinary use.

17alpha(H),21alpha(H)-22RS-Trishomohopane - 105498-26-8

Specification

CAS No. 105498-26-8
Molecular Formula C33H58
Molecular Weight 454.827
IUPAC Name (3S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-hexan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
Standard InChI InChI=1S/C33H58/c1-9-10-12-23(2)24-15-20-30(5)25(24)16-21-32(7)27(30)13-14-28-31(6)19-11-18-29(3,4)26(31)17-22-33(28,32)8/h23-28H,9-22H2,1-8H3/t23?,24-,25+,26-,27+,28+,30-,31-,32+,33+/m0/s1
Standard InChI Key KTWXNNDHFXEEFL-MODSJZEKSA-N
SMILES CCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Introduction

Chemical Identity and Structural Characteristics

17alpha(H),21beta(H)-22RS-Trishomohopane belongs to the extended hopane family, characterized by its pentacyclic triterpane structure with specific stereochemistry at the 17 and 21 positions, as indicated by its nomenclature. The chemical presents with a defined molecular architecture featuring 33 carbon atoms and 58 hydrogen atoms.

Chemical Identification Parameters

The compound is precisely characterized through several chemical identifiers, allowing for unambiguous recognition in scientific contexts:

ParameterValue
Common Name17alpha(H),21beta(H)-22RS-Trishomohopane
CAS Number54340-13-5
Molecular FormulaC₃₃H₅₈
Exact Mass454.45400
Molecular Weight454.81400

Table 1: Chemical Identification Parameters of 17alpha(H),21beta(H)-22RS-Trishomohopane

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial databases:

  • 32ABETA 22RS

  • 17ALPHA(H),21BETA(H)-22RS-BISHOMOHOPANE (alternative classification)

  • 17α(H),21β(H)-(22RS)-Trishomohopane

  • A'-Neo-30-norgammacerane, 22-butyl-, (17α)-

  • 17α(H),21β(H)-(22RS)-Trishomohopane in isooctane (solvent preparation)

The stereochemical designation "RS" in the 22-position indicates that the compound exists as a mixture of R and S stereoisomers at carbon position 22, presenting both possible configurations.

Physical and Chemical Properties

The physical and chemical characteristics of 17alpha(H),21beta(H)-22RS-Trishomohopane significantly influence its behavior in analytical processes and environmental interactions.

Physical Properties Overview

PropertyValue
Physical StateNot specified in available data
DensityNot available
Boiling PointNot available
Melting PointNot available
Flash PointNot available
LogP10.30420

Table 2: Physical Properties of 17alpha(H),21beta(H)-22RS-Trishomohopane

The LogP value of 10.30420 indicates extremely high lipophilicity, suggesting strong affinity for organic solvents and lipid phases rather than aqueous environments . This property has significant implications for its extraction methods, analytical procedures, and environmental behavior.

Structural Characteristics

The 17alpha(H),21beta(H) designation in the compound's name refers to the stereochemical orientation of hydrogen atoms at positions 17 and 21 of the molecular framework. The alpha orientation at position 17 and beta orientation at position 21 create a specific three-dimensional configuration that distinguishes this isomer from others in the hopane family.

ManufacturerProduct NumberPurityPackage SizePrice (USD)
American Custom Chemicals CorporationBOM000008195.00%5 mg$502.11

Table 3: Commercial Availability of 17alpha(H),21beta(H)-22RS-Trishomohopane

The relatively high price point ($100.42 per milligram) reflects the compound's specialized nature, complex synthesis requirements, and limited production volume, positioning it primarily as a research-grade analytical standard.

Related Compounds in the Hopane Series

17alpha(H),21beta(H)-22RS-Trishomohopane belongs to a broader family of structurally related hopane derivatives that differ in their carbon chain length and stereochemistry.

Structural Homologues

Several structurally related compounds have been identified within the extended hopane series:

CompoundCAS NumberMolecular FormulaMolecular Weight
17alpha(H),21beta(H)-22RS-Trishomohopane54340-13-5C₃₃H₅₈454.81400
17alpha(H),21beta(H)-22RS-Pentakishomohopane54370-82-0C₃₅H₆₂482.86700
17beta(H),21alpha(H)-(22S)-Tetrakishomohopane79897-70-4C₃₄H₆₀468.84000

Table 4: Comparison of 17alpha(H),21beta(H)-22RS-Trishomohopane with Related Hopane Derivatives

The differences between these compounds primarily involve:

  • The number of additional methylene (-CH₂-) groups in the side chain (indicated by the "tris-," "tetrakis-," or "pentakis-" prefixes)

  • The stereochemical configuration at positions 17 and 21 (alpha versus beta orientation)

  • The stereochemistry at position 22 (R, S, or RS configuration)

Stereochemical Variations

The stereochemistry at positions 17, 21, and 22 creates multiple possible isomeric forms. The 17alpha(H),21beta(H) configuration is commonly found in naturally occurring and thermally mature hopanes, while other stereochemical arrangements may occur in different geological contexts or biological sources .

Applications in Geochemical Research

Biomarker Applications

17alpha(H),21beta(H)-22RS-Trishomohopane functions as a significant biomarker in geochemical research, particularly in petroleum geochemistry and environmental forensics. Its specific structural characteristics make it valuable for:

  • Source rock characterization

  • Thermal maturity assessment

  • Oil-oil and oil-source rock correlation studies

  • Environmental pollution identification and source tracking

The compound is particularly useful in distinguishing between different petroleum sources and determining the degree of thermal alteration in organic matter.

Analytical Methods

Due to its specific molecular weight and fragmentation pattern, 17alpha(H),21beta(H)-22RS-Trishomohopane is typically analyzed using:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • GC-MS-MS (tandem mass spectrometry)

  • High-Resolution Mass Spectrometry techniques

These methods typically monitor the characteristic m/z 191 fragment ion, which is common to hopanoid structures .

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